4-METHYL-1'-[(3-NITROPHENYL)METHYL]-1,4'-BIPIPERIDINE
Description
4-Methyl-1’-(3-nitrobenzyl)-1,4’-bipiperidine is an organic compound that belongs to the class of bipiperidines. This compound features a piperidine ring substituted with a 4-methyl group and a 3-nitrobenzyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-methyl-1-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperidine |
InChI |
InChI=1S/C18H27N3O2/c1-15-5-11-20(12-6-15)17-7-9-19(10-8-17)14-16-3-2-4-18(13-16)21(22)23/h2-4,13,15,17H,5-12,14H2,1H3 |
InChI Key |
FFBUHCQOQFEBSM-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1’-(3-nitrobenzyl)-1,4’-bipiperidine typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent piperidine ring formation under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1’-(3-nitrobenzyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of corresponding nitro or amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
4-Methyl-1’-(3-nitrobenzyl)-1,4’-bipiperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1’-(3-nitrobenzyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with receptors or enzymes .
Comparison with Similar Compounds
- 4-Methyl-1’-(3-nitrobenzyl)-1,4’-bipiperidine
- 3-Nitrobenzyl derivatives
- Bipiperidine analogs
Comparison: 4-Methyl-1’-(3-nitrobenzyl)-1,4’-bipiperidine is unique due to the presence of both a nitrobenzyl group and a piperidine ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups makes it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
